

Spectroscopic analysis of 1,5-Diaminoanthraquinone (UV-Vis, fluorescence, NMR)

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Compound of Interest

Compound Name: 1,5-Diaminoanthraquinone

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Spectroscopic Characterization of 1,5-Diaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **1,5-Diaminoanthraquinone** (1,5-DAAQ), a compound of significant interest due to its chromophoric and fluorescent properties. This document details the methodologies for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key quantitative data in structured tables for ease of comparison and interpretation.

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of **1,5-diaminoanthraquinone** is characterized by strong absorptions in the UV and visible regions, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the anthraquinone core and the influence of the amino substituents. The position and intensity of these absorption bands are sensitive to the solvent environment.

Quantitative UV-Vis Data

The following table summarizes the maximum absorption wavelengths (λ_{max}) and molar extinction coefficients (ϵ) of 1,5-DAAQ in various solvents.

Solvent	λ_{max} (nm)	Molar Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
Chloroform	243, 496	42,507, 14,981[1][2]
Chloroform	258, 285, 505	38,775, 11,012, 13,345[1][2]
Chloroform	265, 297, 315, 517	59,229, 10,522, 9,279, 17,169[1][2]
Chloroform	271, 319, 533	61,145, 12,611, 15,000[1][2]

Fluorescence Spectroscopy

1,5-Diaminoanthraquinone exhibits fluorescence, a property that is also highly dependent on the solvent polarity. The emission spectra are generally red-shifted with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state.

Quantitative Fluorescence Data

The table below presents the fluorescence emission maxima (λ_{em}) of 1,5-DAAQ in different organic solvents.

Solvent	Excitation Wavelength (nm)	Emission Maxima (λ_{em} , nm)
Cyclohexane	Not Specified	Red-shifted from cyclohexane to water[3]
Benzene	Not Specified	Red-shifted with interaction of the hydrogen atom of -NH ₂ [4]
Ethanol	Not Specified	Red-shifted with interaction of the hydrogen atom of -NH ₂ [4]
Acetonitrile	Not Specified	Red-shifted with interaction of the hydrogen atom of -NH ₂ [4]
Dimethylformamide (DMF)	Not Specified	Red-shifted with interaction of the hydrogen atom of -NH ₂ [4]
Dimethyl sulfoxide (DMSO)	Not Specified	Red-shifted with interaction of the hydrogen atom of -NH ₂ [4]
Water	Not Specified	Red-shifted from cyclohexane to water[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1,5-diaminoanthraquinone**. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Quantitative NMR Data

¹H NMR Spectral Data

Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment
CDCl ₃	7.67	d, J = 7.8 Hz	Aromatic H
CDCl ₃	7.57	d, J = 7.8 Hz	Aromatic H
CDCl ₃	3.65	s	NH ₂

¹³C NMR Spectral Data

Solvent	Chemical Shift (δ , ppm)	Assignment
CDCl ₃	184.3	C=O
CDCl ₃	151.9	C-NH ₂
CDCl ₃	137.8	Aromatic C
CDCl ₃	135.6	Aromatic C
CDCl ₃	114.5	Aromatic C
CDCl ₃	113.6	Aromatic C
CDCl ₃	113.0	Aromatic C
CDCl ₃	87.5	Aromatic C
CDCl ₃	78.8	Aromatic C

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1,5-diaminoanthraquinone** are provided below.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of 1,5-DAAQ in the desired solvent (e.g., chloroform, ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution,

prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).[5]

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.[6]
 - Record a baseline spectrum with the solvent-filled cuvette.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[7]
 - Identify the wavelength of maximum absorbance (λ_{max}).[7]

Fluorescence Spectroscopy

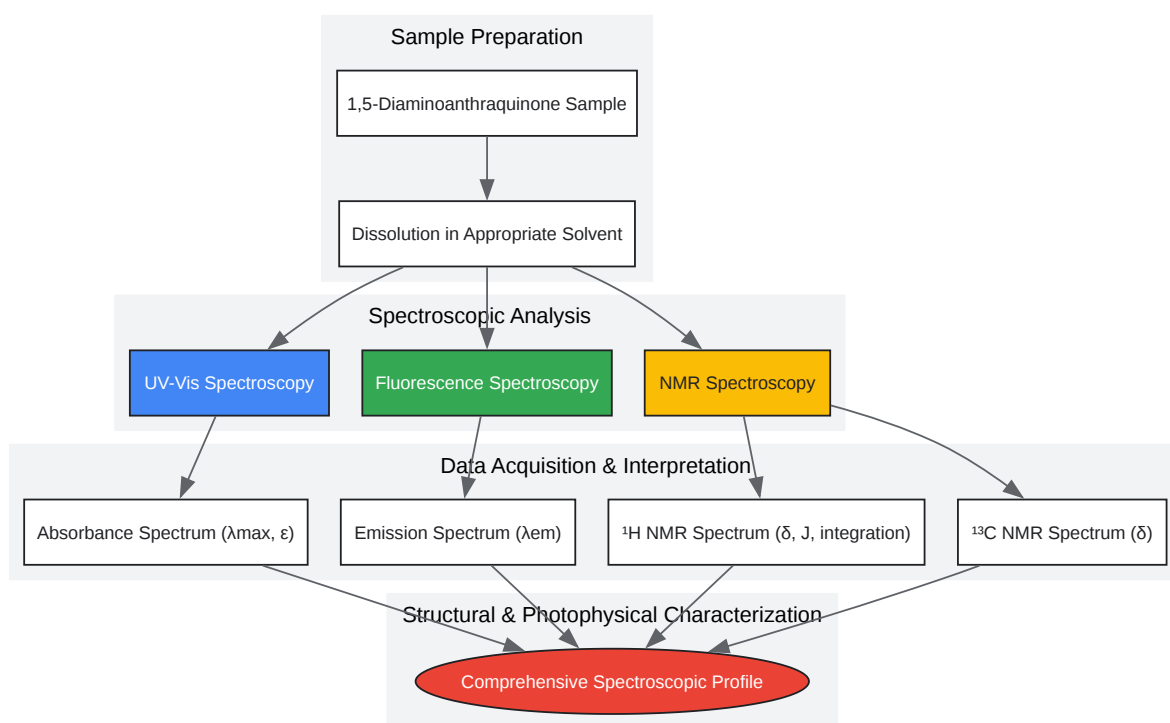
- Sample Preparation: Prepare a dilute solution of 1,5-DAAQ in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).[8]
- Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
- Measurement:
 - Fill a fluorescence cuvette with the sample solution.
 - Place the cuvette in the spectrofluorometer.
 - Set the excitation wavelength (often at or near the λ_{max} from the UV-Vis spectrum).
 - Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
 - Identify the wavelength of maximum fluorescence intensity (λ_{em}).

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.^[10]
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).^{[1][2]}
- Measurement:
 - ^1H NMR: Acquire the proton NMR spectrum. Key parameters to analyze include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1,5-Diaminoanthraquinone**.



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